molecular formula C12H21NO3 B2777621 Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2287283-79-6

Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B2777621
CAS RN: 2287283-79-6
M. Wt: 227.304
InChI Key: FXGIVHCLANCPLX-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is commonly referred to as Boc-protected bicyclic lactam or Boc-protected oxabicyclic lactam. 2.1]heptane-4-carboxylate.

Mechanism Of Action

The mechanism of action of Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves the inhibition of bacterial and viral enzymes, particularly those involved in protein synthesis. The compound binds to the active site of the enzyme, preventing it from functioning properly and thereby inhibiting the growth and replication of the bacteria or virus.
Biochemical and Physiological Effects:
Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been shown to have low toxicity and minimal side effects, making it a promising candidate for drug development. In animal studies, the compound has been shown to have good pharmacokinetic properties, including good bioavailability and rapid clearance from the body.

Advantages And Limitations For Lab Experiments

The advantages of using Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate in lab experiments include its potency against a range of bacterial and viral infections, low toxicity, and minimal side effects. However, the limitations of using the compound include its low yield in the synthesis method and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the use of Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate in scientific research. These include:
1. Further optimization of the synthesis method to improve the yield and scalability of the compound.
2. Investigation of the compound's mechanism of action and potential applications in the treatment of other bacterial and viral infections.
3. Development of new derivatives of the compound with improved pharmacokinetic properties and activity against drug-resistant bacteria and viruses.
4. Evaluation of the compound's potential as a lead compound for drug development in other therapeutic areas, such as cancer and inflammation.
Conclusion:
Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a promising compound with potential applications in drug discovery. Its unique structure and potent activity against a range of bacterial and viral infections make it a valuable tool for scientific research. Further investigation of its mechanism of action and potential applications will help to unlock its full potential as a lead compound for drug development.

Synthesis Methods

The synthesis of Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate and 2-bromoacetaldehyde diethyl acetal in the presence of a base such as sodium hydride. The resulting product is then treated with Boc2O to obtain the final product. The yield of the synthesis method is approximately 40%.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has been widely used in scientific research due to its potential applications in drug discovery, particularly in the development of new antibiotics and antiviral agents. The compound has been shown to exhibit potent activity against a range of bacterial and viral infections, including methicillin-resistant Staphylococcus aureus (MRSA), influenza virus, and herpes simplex virus.

properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)11-4-5-12(6-11,7-13)15-8-11/h4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGIVHCLANCPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(C1)(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

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